7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
Preparation Methods
The synthesis of 7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multi-step organic reactionsThe final step involves the formation of the carbonitrile group under specific reaction conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyrazolo[1,5-a]pyrimidine moieties.
Reagents and Conditions: Common reagents include bases like sodium hydroxide and acids like hydrochloric acid.
Scientific Research Applications
7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, it prevents the phosphorylation of target proteins, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potential anticancer properties.
Thioglycoside derivatives: These compounds also exhibit significant cytotoxic activities against various cancer cell lines.
7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its unique combination of functional groups, which contribute to its potent biological activity and versatility in chemical synthesis .
Properties
IUPAC Name |
7-[3-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N4O/c21-16-5-4-14(18(22)9-16)12-27-17-3-1-2-13(8-17)19-6-7-24-20-15(10-23)11-25-26(19)20/h1-9,11H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVUHJLFWVIWPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C3=CC=NC4=C(C=NN34)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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